GW7647 is a synthetic urea-substituted thioisobutyric acid derivative that functions as a highly potent, cell-permeable, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Unlike first-generation fibric acid derivatives, GW7647 was engineered to deliver nanomolar binding affinity and absolute subtype selectivity, making it a critical benchmark material in chemoinformatics and molecular pharmacology. With excellent solubility in standard laboratory vehicles like DMSO (up to 50 mg/mL), it is routinely procured as the definitive 100% maximal efficacy reference standard for human PPARα transactivation assays and high-throughput screening of novel metabolic modulators[1].
Substituting GW7647 with classic fibrates (e.g., fenofibrate, clofibrate) or early-generation research agonists (e.g., Wy-14643) introduces severe experimental artifacts that compromise assay reproducibility. Fenofibrate requires micromolar concentrations to activate PPARα, which necessitates high solvent volumes that can trigger cellular toxicity, and it exhibits strong off-target inhibition of cytochrome P450 enzymes (CYPs). Similarly, the widely used in vitro substitute Wy-14643 demonstrates unintended pleiotropic activation of Retinoid X Receptors (RXRs), confounding lipid metabolism data with cross-pathway interference[1]. Procuring GW7647 eliminates these variables by achieving full receptor saturation at single-digit nanomolar concentrations, ensuring that downstream phenotypic changes are exclusively driven by PPARα activation.
GW7647 demonstrates extraordinary binding affinity and transactivation potency at the human PPARα receptor, with an EC50 of 6 nM. In direct comparison, the clinical standard fenofibrate requires an EC50 of 30,000 nM (30 μM), while the common laboratory substitute Wy-14643 requires an EC50 of 1,500 to 5,000 nM . This represents a 5,000-fold potency increase over fenofibrate and at least a 250-fold increase over Wy-14643.
| Evidence Dimension | Human PPARα Activation (EC50) |
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Fenofibrate (30,000 nM) and Wy-14643 (1,500 - 5,000 nM) |
| Quantified Difference | 5,000-fold higher potency vs fenofibrate; >250-fold vs Wy-14643 |
| Conditions | In vitro cell-based reporter/transactivation assays |
Allows for sub-micromolar dosing, entirely eliminating the risk of solvent (DMSO) toxicity and non-specific lipid membrane disruption in sensitive cell lines.
For precise chemoinformatic and biological modeling, a PPARα agonist must not cross-activate related nuclear receptors. GW7647 exhibits an EC50 of 1.1 μM (1,100 nM) for PPARγ and 6.2 μM (6,200 nM) for PPARδ. When dosed at its optimal PPARα activating concentration (~10-50 nM), GW7647 provides >180-fold selectivity over PPARγ and >1,000-fold selectivity over PPARδ. In contrast, pan-agonists like bezafibrate activate all three subtypes simultaneously at 30-50 μM concentrations [1].
| Evidence Dimension | Receptor Subtype Selectivity (EC50 ratio) |
| Target Compound Data | PPARα (6 nM) vs PPARγ (1,100 nM) and PPARδ (6,200 nM) |
| Comparator Or Baseline | Bezafibrate (pan-agonist at 30-50 μM for all subtypes) |
| Quantified Difference | >180-fold selectivity margin for α over γ/δ |
| Conditions | Human PPAR-LBD-mediated luciferase transactivation |
Prevents the confounding activation of adipogenesis (PPARγ) or generalized energy metabolism (PPARδ) pathways in mixed-tissue or whole-organism models.
The use of generic fibrates in hepatic models is severely limited by their off-target enzyme inhibition. Fenofibrate is a known inhibitor of human cytochrome P450 isoforms, exhibiting IC50 values of 0.2 μM for CYP2C19 and 9.7 μM for CYP2C9. Given fenofibrate's PPARα EC50 is 30 μM, it is impossible to activate the receptor without completely inhibiting these CYPs. Furthermore, the alternative Wy-14643 exhibits unintended agonism at the Retinoid X Receptor (RXR) [1]. GW7647, active at 6 nM, bypasses these high-concentration off-target liabilities entirely.
| Evidence Dimension | Off-target CYP and RXR interference at therapeutic concentrations |
| Target Compound Data | No required overlap (PPARα activation at 6 nM) |
| Comparator Or Baseline | Fenofibrate (CYP2C19 IC50 = 0.2 μM vs PPARα EC50 = 30 μM) and Wy-14643 (RXR agonism) |
| Quantified Difference | Decouples PPARα activation from CYP inhibition and RXR pleiotropy |
| Conditions | In vitro hepatic metabolism and nuclear receptor profiling |
Crucial for toxicological screening and hepatocyte assays where baseline CYP activity and isolated nuclear receptor signaling must be preserved.
Because of its single-digit nanomolar potency and near-perfect subtype selectivity, GW7647 is the industry-standard positive control in Firefly/Renilla luciferase reporter assays. It is routinely used at 0.1 μM to define the 100% maximal transactivation baseline for human PPARα, allowing researchers to accurately benchmark the efficacy and coactivator recruitment of novel experimental compounds[1].
In metabolic dysfunction-associated steatohepatitis (MASH) and non-alcoholic fatty liver disease (NAFLD) research, preserving natural cytochrome P450 function is critical. GW7647 is the procured agonist of choice over fenofibrate because it fully activates PPARα at concentrations (6 nM) that do not trigger the severe CYP2C19/CYP2C9 inhibition seen with high-dose fibrates .
When studying the anti-inflammatory effects of PPARα in macrophages or neurodegenerative models, high concentrations of generic fibrates or Wy-14643 often cause solvent-induced cytotoxicity or RXR-mediated off-target effects. GW7647 allows for ultra-low concentration dosing to isolate the specific role of PPARα in reducing nitric oxide production and neuroinflammation without compromising cell viability [2].